Cas no 303149-17-9 (1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME)

1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME 化学的及び物理的性質
名前と識別子
-
- 1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME
- (3Z)-3-(hydroxyimino)-1-[(4-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one
- 1H-Indole-2,3-dione, 1-[(4-methylphenyl)methyl]-, 3-oxime
-
- インチ: 1S/C16H14N2O2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(17-20)16(18)19/h2-9,20H,10H2,1H3
- InChIKey: AXAQCZUETWYHAU-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=C(C)C=C2)C2=C(C=CC=C2)C(=NO)C1=O
1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 11F-371S-1MG |
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime |
303149-17-9 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 11F-371S-10MG |
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime |
303149-17-9 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 11F-371S-100MG |
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime |
303149-17-9 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 11F-371S-5MG |
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime |
303149-17-9 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 11F-371S-50MG |
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime |
303149-17-9 | >90% | 50mg |
£77.00 | 2025-02-09 |
1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME 関連文献
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIMEに関する追加情報
Compound CAS No 303149-17-9: 1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME
The compound CAS No 303149-17-9, also known as 1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of indole derivatives, which are well-known for their versatile properties and wide-ranging uses in fields such as pharmacology, agrochemistry, and materials science. The structure of this compound is characterized by the presence of an indole ring system with a substituted oxime group and a methylbenzyl substituent, which contributes to its unique chemical reactivity and biological activity.
Recent studies have highlighted the importance of indole derivatives in drug discovery and development. The oxime group in 1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME is particularly interesting due to its ability to participate in various bioisosteric replacements and hydrogen bonding interactions. This makes it a promising candidate for the design of new therapeutic agents targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders. Researchers have reported that the compound exhibits significant antioxidant and anti-inflammatory properties, which could be harnessed for developing novel pharmaceuticals.
In the field of agrochemistry, this compound has shown potential as a plant growth regulator. Studies conducted under controlled conditions have demonstrated that 1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME can influence plant growth by modulating hormone signaling pathways. This property makes it a valuable tool for enhancing crop yields and improving agricultural sustainability. Furthermore, its ability to interact with plant receptors suggests its potential use in developing eco-friendly pesticides or herbicides.
The synthesis of CAS No 303149-17-9 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the indole ring system through cyclization reactions, followed by functionalization with the oxime group and the methylbenzyl substituent. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and industrial applications.
One of the most exciting developments related to this compound is its application in materials science. Scientists have explored its use as a precursor for synthesizing advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. The oxime group in the molecule can act as a ligand, enabling it to coordinate with metal ions and form stable structures with unique properties. These materials have potential applications in gas storage, catalysis, and sensing technologies.
In terms of safety and handling, it is important to note that while CAS No 303149-17-9 is not classified as a hazardous chemical under current regulations, proper precautions should be taken during synthesis and handling to ensure occupational safety. This includes wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas.
The future prospects for this compound are highly promising. With ongoing research into its biological activity, synthetic methods, and material applications, it is likely that new uses will continue to emerge. Collaborative efforts between academia and industry are expected to drive further innovation in this area, leading to breakthroughs that benefit multiple sectors.
303149-17-9 (1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-OXIME) 関連製品
- 1351621-35-6(N-5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-2-carboxamide)
- 475064-52-9(3-[(3,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)thiourea)
- 2680863-26-5(benzyl N-(2-hydroxy-1-phenylpropyl)carbamate)
- 2757906-00-4(tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate)
- 2227775-37-1((1S)-1-(6-methoxy-5-methylpyridin-3-yl)ethan-1-amine)
- 2138247-55-7(2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid)
- 950300-90-0(1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine)
- 1638544-13-4({[(3R,4R)-4-Hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone)
- 1342450-75-2(4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine)
- 343633-22-7(2-Pyrrolidinemethanol, 4-hydroxy-, (2R,4R)-)



